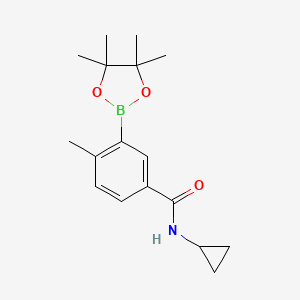

![molecular formula C17H16F2N4O2 B2629424 (2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034254-25-4](/img/structure/B2629424.png)

(2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. The pyrrolo[3,4-d]pyrimidin-6(7H)-one group, in particular, is a bicyclic ring system containing nitrogen atoms .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions. For example, the morpholino group could potentially participate in nucleophilic substitution reactions, while the pyrrolo[3,4-d]pyrimidin-6(7H)-one group could potentially undergo reactions at the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the fluorine atoms could potentially increase the compound’s lipophilicity, which could affect its absorption and distribution in the body .Applications De Recherche Scientifique

Imaging Agents for Parkinson's Disease

Research has explored the synthesis of compounds for potential use as positron emission tomography (PET) agents targeting the LRRK2 enzyme in Parkinson's disease. For example, the synthesis of [11C]HG-10-102-01, a compound with structural motifs similar to the one you're interested in, has been investigated for its application in imaging Parkinson's disease. This compound was prepared from a precursor with high radiochemical yield and purity, indicating its utility for in vivo imaging studies (Wang et al., 2017).

Synthesis of Novel Chemical Structures

There's ongoing research into the synthesis of novel chemical structures that contain the pyrrolo[3,4-d]pyrimidine moiety, which is closely related to your compound. These studies focus on creating new synthetic pathways and investigating the chemical properties of these compounds. An example includes the development of new synthesis methods for the pyrrolo[1,2-b]cinnolin-10-one ring system, showcasing the versatility and potential of similar structures in medicinal chemistry and material science (Kimbaris & Varvounis, 2000).

Antitumor Activity

Compounds with the pyrrolo[3,4-d]pyrimidine scaffold have been synthesized and evaluated for their antitumor activity. Research in this area aims to identify new therapeutic agents by exploring the biological activities of these compounds. A study on the synthesis and antitumor activity of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, which shares structural features with your compound, reported inhibition of cancer cell proliferation, highlighting the potential of similar compounds in cancer therapy (Tang & Fu, 2018).

Novel Fused Chromone–Pyrimidine Hybrids

The synthesis of novel fused chromone–pyrimidine hybrids has been described, involving the ANRORC reaction of 3-benzoyl chromones with benzamidines. This research provides insights into the chemical versatility of pyrimidine derivatives and their potential applications in developing new chemical entities with varied biological activities (Sambaiah et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of the compound (2,6-difluorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone are cyclin-dependent kinases (CDKs) . CDKs play a crucial role in regulating the cell cycle . They are frequently mutated in human cancers, making them interesting targets for cancer chemotherapy .

Mode of Action

The compound this compound interacts with its targets, the CDKs, by inhibiting their activities . This results in the disruption of the cell cycle, preventing the cells from dividing and proliferating .

Biochemical Pathways

The compound this compound affects the cell cycle regulation pathway by inhibiting the activity of CDKs . This leads to the disruption of downstream effects such as DNA replication and cell division .

Result of Action

The molecular and cellular effects of the compound’s action involve the disruption of the cell cycle . By inhibiting the activity of CDKs, the compound this compound prevents cells from dividing and proliferating . This can lead to the death of cancer cells, which rely on rapid cell division for their growth .

Propriétés

IUPAC Name |

(2,6-difluorophenyl)-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2/c18-12-2-1-3-13(19)15(12)16(24)23-9-11-8-20-17(21-14(11)10-23)22-4-6-25-7-5-22/h1-3,8H,4-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYQSUUMWYUNJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluorobenzamide](/img/structure/B2629342.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2629344.png)

![2-(2-Chloro-5-nitrobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2629345.png)

![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2629347.png)

![3,3-dimethyl-1-[3-({1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}carbonyl)phenyl]-2-azetanone](/img/structure/B2629348.png)

![2-amino-4-(3,4-dichlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2629352.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2629353.png)

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2629359.png)

![N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}-N-(4-methylphenyl)amine](/img/structure/B2629362.png)

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-benzhydrylpiperidine-1-carboxamide oxalate](/img/structure/B2629363.png)